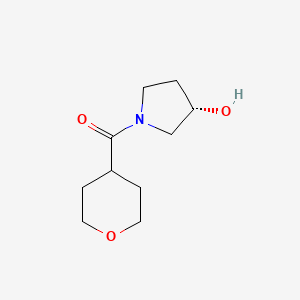

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Beschreibung

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS: 1354691-47-6) is a chiral compound featuring a hydroxypyrrolidinyl group linked to a tetrahydro-2H-pyran-4-yl moiety via a methanone bridge. The compound is commercially available in ≥95% purity, indicating its relevance in synthetic and medicinal chemistry research .

Key structural attributes:

- Hydroxypyrrolidinyl group: Introduces hydrogen-bonding capacity (via -OH) and rigidity.

- Tetrahydro-2H-pyran-4-yl group: A six-membered oxygen-containing heterocycle contributing to lipophilicity and conformational flexibility.

- Methanone bridge: Stabilizes the spatial arrangement between the two heterocycles.

Eigenschaften

IUPAC Name |

[(3S)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYXQTUXFAMVAL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735364 | |

| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354691-47-6 | |

| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of a pyrrolidine derivative with a tetrahydropyran derivative. One common method includes the use of cerium ammonium nitrate as a catalyst to facilitate the formation of the tetrahydropyran ring . The reaction conditions often involve room temperature and mild conditions to ensure high yield and stereoselectivity.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of lanthanide triflates as catalysts in room temperature ionic liquids has also been explored to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Tetrahydro-2H-pyran-4-yl Methanones

Several analogs replace the hydroxypyrrolidinyl group with aryl or other heterocyclic substituents (Table 1):

*Estimated based on structural analogs.

†Inferred from related compounds in .

Key Findings :

- Aryl-substituted analogs (e.g., 4-fluorophenyl, o-tolyl) exhibit higher logP values, suggesting greater lipophilicity compared to the target compound. This impacts membrane permeability and bioavailability.

Heterocyclic Modifications

Piperidin-4-yl vs. Tetrahydro-2H-pyran-4-yl

A hydrochloride derivative, (3-Hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone hydrochloride (CAS: 1446001-76-8), replaces the tetrahydro-2H-pyran-4-yl group with a piperidin-4-yl ring. Key differences:

- Ring size : Piperidine (6-membered, nitrogen-containing) vs. tetrahydro-2H-pyran (6-membered, oxygen-containing).

- Similarity score : 0.84 (vs. 1.00 for the target compound), indicating moderate structural overlap .

Azetidinyl vs. Pyrrolidinyl

(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS: 2098101-29-0) features a smaller azetidine ring (4-membered) with an azide group:

- Molecular weight : 210.23 g/mol (vs. 225.28 g/mol for the target).

- Reactivity : Azide group enables click chemistry applications but introduces instability risks.

- Hydrogen-bond acceptors: 4 (vs.

Stereochemical Variants

The (R)-enantiomer of the target compound (CAS: 1220039-08-6) shares identical connectivity but differs in stereochemistry:

- Pharmacological implications: Enantiomers often exhibit distinct binding affinities. For example, (S)-configured β-blockers (e.g., propranolol) are more potent than (R)-forms. While direct data is unavailable, the (S)-configuration in the target compound may optimize interactions with chiral biological targets .

Biologische Aktivität

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, with the CAS number 1354691-47-6, is a compound characterized by its unique structural features, including a pyrrolidine ring and a tetrahydropyran moiety. This composition suggests potential biological activities that merit detailed exploration. The following sections will cover its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₁₀H₁₇NO₃

- Molecular Weight : 199.25 g/mol

- Structural Features : The presence of a hydroxyl group enhances hydrophilicity, while the methanone functional group plays a critical role in its reactivity and interaction with biological targets .

Synthesis

The synthesis of (S)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone generally involves several steps, including:

- Formation of the pyrrolidine ring.

- Introduction of the tetrahydropyran moiety.

- Functionalization to create the methanone group.

Specific synthetic routes may vary based on desired purity and yield.

Biological Activity

Research indicates that (S)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibits various biological activities, which can be summarized as follows:

The compound’s mechanism of action often involves interactions with specific biological targets, including receptors and enzymes. Studies suggest that such interactions can lead to diverse pharmacological effects.

Potential Therapeutic Applications

- Analgesic Effects : Similar compounds have shown analgesic properties through cannabinoid receptor agonism, suggesting potential for pain management applications .

- Neuroactive Properties : Analogous structures have been linked to neuroactivity, indicating that (S)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone may influence neurological pathways .

Comparative Analysis with Similar Compounds

The following table compares (S)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | C₁₀H₁₇NO₃ | Stereoisomeric variant | Potentially different activity profile |

| (R)-3-Hydroxy-2H-pyran-4-one | C₅H₈O₃ | Lacks pyrrolidine ring | Antimicrobial activity |

| 3-Aminopyrrolidin-1-yltetrahydro-pyran | C₉H₁₅N | Amino group instead of hydroxyl | Neuroactive properties |

This comparison highlights the unique properties of (S)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, which may lead to distinct biological activities compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to (S)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone:

- Analgesic Study : A study on cannabinoid receptor agonists demonstrated their potent analgesic effects in rodents, suggesting that similar compounds may also exhibit significant pain-relieving properties .

- Neurotoxicity Assessment : Research on related compounds indicated low central nervous system penetration and minimal side effects, supporting the safety profile of (S)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone in potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.